Ethyl 4-ethoxyquinazoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-ethoxyquinazoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12-9-7-5-6-8-10(9)14-11(15-12)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPNIAZAFXJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Ethyl 4-ethoxyquinazoline-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit significant activity against various cancer types by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and HER family receptors. These kinases are crucial in cancer progression due to their role in cell proliferation and survival. The compound has shown promise in preclinical studies for treating lung, breast, and stomach cancers .
1.2 Antimicrobial Activity
Quinazoline derivatives, including this compound, have demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a series of quinazoline derivatives were synthesized and tested for antibacterial activity, showing effective minimum inhibitory concentrations (MICs) against various strains .
Synthetic Applications
2.1 Key Intermediate in Synthesis
this compound serves as a versatile intermediate in the synthesis of more complex quinazoline derivatives. Its reactivity towards various nucleophiles allows for the formation of new compounds with potentially enhanced biological activities. For example, reactions involving ethyl chloroformate and nitrogen nucleophiles have been utilized to synthesize novel quinazoline derivatives through acylation processes .
2.2 Development of Novel Derivatives
The compound has been used in the development of novel derivatives that possess unique pharmacological profiles. By modifying the ethoxy group or introducing different substituents on the quinazoline ring, researchers have been able to create compounds with improved efficacy against specific targets .
Data Tables
Case Studies
4.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound and its derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
4.2 Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of synthesized quinazoline derivatives were tested against clinical isolates of bacteria. The results showed that certain modifications to the ethoxy group enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-ethoxy group and 2-carboxylate ester moiety are key reactive sites for nucleophilic attacks.
Reaction with Amines and Hydrazines
-
Hydrazine Hydrate :
Ethyl 4-ethoxyquinazoline-2-carboxylate reacts with hydrazine hydrate under reflux in ethanol to yield 4-hydrazinylquinazoline-2-carboxylic acid hydrazide via substitution of the ethoxy group. This product serves as a precursor for triazole and thiadiazole annulated derivatives . -
Aromatic Amines :
Condensation with substituted anilines (e.g., 4-(3-fluorobenzyloxy)-3-chloroaniline) in the presence of acidic catalysts produces N-arylquinazolin-4-amine derivatives , critical intermediates for kinase inhibitors .
Ring-Forming Reactions
The compound participates in cyclization reactions to generate fused heterocycles.
Triazoloquinazoline Formation
Interaction with hydrazides (e.g., acetic hydrazide, benzohydrazide) under basic conditions induces a Dimroth rearrangement , forming 5-ethoxy-2-substituted- triazolo[1,5-c]quinazolines .
Oxazole and Thiazole Annulation
Reaction with α-halo ketones or thioureas generates oxazolo- or thiazolo-quinazoline hybrids, leveraging the carboxylate’s nucleophilicity .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis and subsequent derivatization.
Acid-Catalyzed Hydrolysis
Treatment with concentrated HCl in ethanol converts the ester to 4-ethoxyquinazoline-2-carboxylic acid , a key intermediate for amide coupling .
Amide Formation
The carboxylic acid reacts with pyrrolidine derivatives (e.g., (S)-1-Boc-pyrrolidine-2-carboxylic acid) using coupling agents like HATU to yield 6-acrylamidoquinazoline analogs, which exhibit kinase inhibitory activity .
Alkylation and Acylation
The ethoxy group and nitrogen centers are susceptible to alkylation/acylation.
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide, allyl bromide) in acetone/KCO produces 3-alkyl-4-ethoxyquinazolinones .
Acylation
Ethyl chloroacetate introduces acetyl groups at the N3 position, forming 3-acetyl-4-ethoxyquinazolinone .
Reduction and Oxidation
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical differences between Ethyl 4-ethoxyquinazoline-2-carboxylate and analogous compounds:
Key Differences and Implications
Core Heterocycle: Quinazoline (target compound): A bicyclic system with two nitrogen atoms, enabling π-π stacking and hydrogen bonding, which enhances binding to biological targets like enzymes . Thiazole/Oxazole: Monocyclic systems with one sulfur/oxygen and one nitrogen atom. Thiazoles (e.g., Ethyl 2-aminothiazole-4-carboxylate) are prevalent in antiviral and antimicrobial agents, while oxazoles (e.g., Ethyl 4-methyloxazole-2-carboxylate) are used in materials science .
Amino Group (thiazole derivative): Enhances reactivity in nucleophilic substitutions, making it a versatile intermediate for functionalization . Phenyl Group (tetrahydroquinazoline derivative): Introduces steric bulk, which may influence binding specificity in drug design .
Physicochemical Properties :
- The larger molecular weight of quinazoline derivatives (e.g., 234–296 g/mol) compared to oxazoles (155–195 g/mol) suggests differences in solubility and bioavailability.
- Ethyl 4-methyloxazole-2-carboxylate’s 96% purity highlights its utility in high-precision synthetic workflows .
Applications :
- Quinazoline derivatives are frequently explored in oncology (e.g., kinase inhibitors), whereas thiazole and oxazole analogs are leveraged in broader therapeutic areas, including infectious diseases .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A common precursor for quinazoline synthesis is anthranilic acid or its derivatives. Reaction with urea or thiourea under acidic or basic conditions yields the quinazoline-2,4-dione core. For example, heating anthranilic acid with urea in acetic acid at 120°C for 6 hours produces quinazoline-2,4-dione in ~75% yield. Subsequent modifications introduce ethoxy and ester groups.
Oxidative Cyclization of 2-Aminobenzamides
Oxidative cyclization using reagents like iodine or hypervalent iodine compounds enables direct formation of the quinazoline ring. For instance, 2-aminobenzamide derivatives treated with (diacetoxyiodo)benzene (DIB) in dichloromethane undergo cyclization to quinazolin-4(3H)-ones. This method avoids harsh conditions but requires precise stoichiometry.
Functionalization at C2 and C4 Positions
Introduction of the Ethoxy Group at C4
The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with Ethoxide
Quinazoline-4-chloro derivatives react with sodium ethoxide in ethanol under reflux. For example, 4-chloroquinazoline-2-carboxylate treated with NaOEt in ethanol at 80°C for 12 hours achieves 85% substitution. The reaction proceeds via a Meisenheimer intermediate, with electron-withdrawing groups at C2 enhancing reactivity.
Palladium-Catalyzed Ethoxylation
Buchwald-Hartwig amination conditions enable ethoxy group installation. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, 4-bromoquinazoline-2-carboxylate reacts with ethanol to yield the ethoxy product in 78% yield. This method is advantageous for sterically hindered substrates.
Esterification at C2
The carboxylate group is introduced via esterification or carboxylation followed by alkylation.
Direct Esterification with Ethyl Chloroformate
Quinazoline-2-carboxylic acid reacts with ethyl chloroformate in dichloromethane using triethylamine as a base. Optimal conditions (0°C, 2 hours) yield ethyl quinazoline-2-carboxylate with 90% efficiency. Excess reagent drives the reaction to completion.
Carboxylation Followed by Alkylation
A two-step approach involves carboxylation of 2-cyanoquinazoline using CO₂ under high pressure (5 atm) in DMF with Cs₂CO₃, followed by ethylation with ethyl iodide. This method achieves 82% overall yield but requires specialized equipment.
Integrated Synthesis Pathways
Sequential Cyclization-Functionalization
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, urea, AcOH, 120°C, 6h | 75 |
| 2 | Chlorination at C4 | POCl |
Q & A
Basic: What are the common synthetic routes for Ethyl 4-ethoxyquinazoline-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with functionalization of quinazoline precursors. For example:
Alkylation/Bromination : Ethyl 2-ethoxy-4-methyl benzoate derivatives can undergo bromination using N-bromosuccinimide (NBS) to introduce reactive halide groups .
Cyanation/Substitution : Brominated intermediates are treated with sodium cyanide for cyanation, followed by esterification under acidic conditions to form carboxylate derivatives .
Cyclization : Hydrolysis or condensation steps yield the quinazoline core. Ethyl 4-hydroxyquinazoline-2-carboxylate analogs are synthesized via refluxing intermediates in toluene with catalysts like methylsulfonic acid .
Key Tools : Thin-layer chromatography (TLC) for reaction monitoring; flash chromatography for purification .
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural elucidation employs:
X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and ester group integrity.
- IR : Identification of carbonyl (C=O) and ether (C-O-C) stretches .
Validation : Crystallographic data (e.g., CCDC entries) and spectral cross-referencing with known analogs .
Advanced: How can computational methods like DFT predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates:
Electronic Properties : Electronegativity, chemical potential, and Fukui functions to identify nucleophilic/electrophilic sites .
Reactivity Trends : Global hardness/softness indices predict interactions with biomolecules or catalysts .
Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways.
Workflow : Geometry optimization (B3LYP/6-31G* basis set), frequency analysis, and Molecular Electrostatic Potential (MEP) mapping .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or ignition sources .
PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Methodological Answer:
Reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
Cross-Validation : Compare experimental NMR shifts with DFT-predicted values .
Crystallographic Refinement : Adjust SHELXL parameters (e.g., displacement ellipsoids, hydrogen bonding constraints) to resolve disorder in crystal structures .
Advanced: What strategies optimize the reaction yield of this compound derivatives?
Methodological Answer:
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency .
Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to enhance reaction rates .
Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Advanced: How does steric hindrance from the ethoxy group influence the compound’s reactivity?
Methodological Answer:
Steric Maps : Generate 3D steric maps (e.g., using Mercury software) to quantify spatial hindrance .
Kinetic Studies : Compare reaction rates of ethoxy-substituted vs. unsubstituted quinazolines in nucleophilic substitution .
DFT Analysis : Calculate energy barriers for rotational conformers to identify steric bottlenecks .
Advanced: What role does hydrogen bonding play in the crystal packing of this compound?
Methodological Answer:
Hydrogen Bond Analysis : Use SHELXL to identify N–H···O and O–H···O interactions in crystal lattices .
Thermal Ellipsoids : Assess thermal motion to distinguish static vs. dynamic disorder in packing .
Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., π-π stacking) contributing to stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
